4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Description
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex heterocyclic compound. This compound contains multiple nitrogen atoms and a triazole ring, which are common features in many biologically active molecules. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H16N8OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H16N8OS/c1-3-12-14(11-7-5-4-6-8-11)16-22-21-15-13(27(16)25-12)9-10-26(17(15)28)18-20-19(29-2)24-23-18/h4-10H,3H2,1-2H3,(H,20,23,24) |
InChI Key |
WFRIFDXEZJKWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves multiple steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds in the presence of triethylamine . The reaction conditions typically involve heating under reflux in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Scientific Research Applications
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules, such as fluconazole and anastrozole. These compounds also have significant biological activities, including antimicrobial and anticancer properties. What sets 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one apart is its unique pentazatricyclic structure, which may confer distinct biological activities and chemical reactivity .
Biological Activity
The compound 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings and case studies.
Chemical Structure
The structure of this compound features several notable moieties:
- Triazole ring : Known for its diverse biological activities.
- Pentazatricyclo framework : A unique bicyclic structure that may influence pharmacological properties.
- Methylsulfanyl group : This substituent can enhance the lipophilicity and biological activity of the molecule.
1. Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance:
- Mechanism : The triazole moiety can inhibit fungal cytochrome P450 enzymes, which are crucial for sterol synthesis in fungi.
- Case Study : A derivative of the triazole family demonstrated effective inhibition against various fungal strains including Candida albicans and Aspergillus niger .
2. Antitumor Activity
Compounds with similar structural features have shown promise in oncology:
- Mechanism : The pentazatricyclo structure may interact with DNA or specific cellular targets to induce apoptosis in cancer cells.
- Findings : In vitro studies have reported that triazole derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .
3. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines:
- Research Findings : Studies have indicated that similar triazole-containing compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone | Triazole and pyridazinone moieties | Antimicrobial and antitumor |
| 5-(methylsulfanyl)-pyridazinone | Methylsulfanyl group | Antimicrobial properties |
| 6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-pyridazinone | Fluorine and methoxy groups | Antitumor activity |
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Cycle Disruption : The unique structural configuration may interfere with the cell cycle of cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
